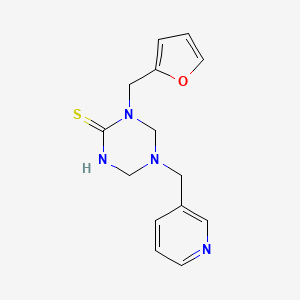
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole (DDMP) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. DDMP is a pyrazole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用机制
The mechanism of action of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is not fully understood. However, studies have shown that 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole exerts its effects by modulating different signaling pathways. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to activate the Nrf2/ARE pathway, which plays a crucial role in cellular defense against oxidative stress. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess various biochemical and physiological effects. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to possess antioxidant properties and can scavenge free radicals. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been shown to enhance plant growth and improve crop yield.
实验室实验的优点和局限性
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is stable, easy to synthesize, and has low toxicity. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be easily modified to improve its properties, such as solubility and bioavailability. However, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has some limitations for lab experiments. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has poor water solubility, which can limit its applications. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be affected by pH and temperature, which can affect its stability and activity.
未来方向
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications in cancer therapy and neurodegenerative diseases. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its pharmacokinetic properties and reduce its toxicity. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its efficacy and reduce its environmental impact. In industry, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be further studied for its potential applications as a corrosion inhibitor and a surfactant. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can also be modified to improve its properties, such as solubility and stability.
Conclusion
In conclusion, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several advantages for lab experiments, but also has some limitations. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has several potential future directions for research, which can lead to the development of new therapies, agricultural products, and industrial applications.
合成方法
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole can be synthesized using different methods, including the reaction of 2,4-dichlorobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine or pyridine. Another method involves the reaction of 2,4-dichlorobenzoyl hydrazine with 3,5-dimethylpyrazole in the presence of a base. The synthesis of 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been achieved using microwave-assisted synthesis, which is a more efficient and rapid method.
科学研究应用
1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been extensively studied for its potential applications in various fields. In medicine, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In agriculture, 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been used as a plant growth regulator and a pesticide. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to enhance plant growth and improve crop yield. 1-(2,4-dichlorobenzoyl)-3,5-dimethyl-1H-pyrazole has also been used as a corrosion inhibitor in the industry.
属性
IUPAC Name |
(2,4-dichlorophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-5-8(2)16(15-7)12(17)10-4-3-9(13)6-11(10)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVAHHDSYFXLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)
![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)
![N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]butanamide](/img/structure/B5867149.png)



![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5867165.png)
![3-{2-[(6-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5867173.png)

